molecular formula C19H18ClNOS B14608039 2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine CAS No. 60629-73-4

2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine

Cat. No.: B14608039
CAS No.: 60629-73-4
M. Wt: 343.9 g/mol
InChI Key: PJUOIOOYYYXFLA-UHFFFAOYSA-N
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Description

2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine is a complex organic compound that belongs to the thioxanthene class This compound is known for its unique chemical structure, which includes a thioxanthene core substituted with a chloro group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine typically involves multiple steps. One common method starts with the preparation of 2-chloro-9H-thioxanthen-9-one, which is then reacted with appropriate reagents to introduce the morpholine ring. The reaction conditions often involve the use of solvents like toluene and t-BuOH, and the reactions are carried out under an inert atmosphere, such as argon, at elevated temperatures (e.g., 120°C) for extended periods (e.g., 16 hours) .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. These methods would involve stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioxanthene derivatives with reduced functional groups.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine involves its interaction with various molecular targets. It exerts its effects by blocking receptors such as 5-HT2, D1, D2, D3, histamine H1, muscarinic, and alpha1 adrenergic receptors. This blockade affects neurotransmitter pathways, leading to its therapeutic effects in treating psychotic disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine is unique due to its specific substitution pattern and the presence of the morpholine ring, which may confer distinct pharmacological properties compared to other thioxanthene derivatives.

Properties

CAS No.

60629-73-4

Molecular Formula

C19H18ClNOS

Molecular Weight

343.9 g/mol

IUPAC Name

2-[(2-chlorothioxanthen-9-ylidene)methyl]-4-methylmorpholine

InChI

InChI=1S/C19H18ClNOS/c1-21-8-9-22-14(12-21)11-16-15-4-2-3-5-18(15)23-19-7-6-13(20)10-17(16)19/h2-7,10-11,14H,8-9,12H2,1H3

InChI Key

PJUOIOOYYYXFLA-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC(C1)C=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Origin of Product

United States

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